Ethyl (5-carboxyisoxazol-3-yl)oxyacetate
Description
Ethyl (5-carboxyisoxazol-3-yl)oxyacetate is a synthetic organic compound characterized by an isoxazole ring substituted with a carboxy group at position 5 and an ethoxyacetate ester moiety at position 2. The isoxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. This molecule is primarily utilized in coordination chemistry and material science due to its ability to act as a ligand or ion carrier, forming complexes with metal ions via its carboxy and ester functional groups.
Properties
Molecular Formula |
C8H9NO6 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-(2-ethoxy-2-oxoethoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO6/c1-2-13-7(10)4-14-6-3-5(8(11)12)15-9-6/h3H,2,4H2,1H3,(H,11,12) |
InChI Key |
KAWQGTMREXBNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Ethyl (5-carboxyisoxazol-3-yl)oxyacetate with structurally or functionally related compounds, focusing on physicochemical properties, coordination behavior, and applications in metal ion separation.
Structural Analogs: Isoxazole Derivatives
- 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid Structure: Features an amino group at position 5 and a methyl group at position 3. Synthesis: Prepared via a three-step route starting from ethyl cyanoacetate and triethyl orthoacetate, involving condensation and cyclization . Applications: Used as an unnatural amino acid in peptide synthesis. Unlike this compound, it lacks ester functionalities, limiting its role in metal ion transport.
- Ethyl 2-((5-Isobutyl-1,3,4-Thiadiazol-2-yl)Amino)-2-Oxoacetate Structure: Contains a thiadiazole ring instead of an isoxazole, with an isobutyl substituent. Properties: Exhibits higher lipophilicity due to the thiadiazole ring and isobutyl group, making it more suitable for hydrophobic applications .
Functional Analogs: Ion Carriers in Liquid Membranes
- Poly(Ethyl Eugenen Oxyacetate) (PEEOA)
- Metal Ion Transport : Selectively transports Fe³⁺ over Ni²⁺, Cr³⁺, and Pb²⁺ in liquid membranes (Table 1) .
- Optimal Conditions :
- Fe³⁺ Transport: pH 4, 8.5 mL PEEOA, 2 M HNO₃, 36 h (39.20% efficiency) .
- Ni²⁺ Transport : Minimal transport (≈0%) under all conditions due to competition with phosphate ions in alloys .

Table 1: Transport Efficiency of PEEOA for Metal Ions
| Metal Ion | Optimal pH | PEEOA Volume (mL) | Stripping Phase (HNO₃) | Transport Efficiency (%) |
|---|---|---|---|---|
| Fe³⁺ | 4 | 8.5 | 2 M | 39.20 |
| Cr³⁺ | 5 | 7.5 | 1 M | 30.36 |
| Pb²⁺ | 5 | 7.5 | 0.5 M | 30.57 |
| Cu²⁺ | 5 | 7.5 | 0.5 M | 29.22 |
| Ni²⁺ | 5 | 7.5 | 1 M | 2.95 |
| Co²⁺ | 5 | 7.5 | 1 M | 0.54 |
D2EHPA (Di-2-ethylhexyl Phosphoric Acid)
TOPO (Tri-n-Octyl Phosphine Oxide)
Competitive Analysis in Mixed Metal Systems
PEEOA’s selectivity for Fe³⁺ is reduced in the presence of competing ions like Cr³⁺ (34.26% transport in Fe³⁺-Cr³⁺-Ni²⁺ mixtures) due to similar charge density and coordination preferences (Table 2) . In contrast, this compound’s smaller size and ester groups may offer improved selectivity in multi-ion systems, though direct data are unavailable.
Table 2: Fe³⁺ Transport in Competitive Mixtures
| Competing Ions | Fe³⁺ Transport (%) |
|---|---|
| Fe³⁺-Cr³⁺-Ni²⁺ | 34.26 |
| Fe³⁺-Cu²⁺-Pb²⁺ | 42.15 |
| Fe³⁺-Ni²⁺-Co²⁺ | 38.74 |
Source:
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